molecular formula C21H37NO2 B13773914 1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol CAS No. 73972-47-1

1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol

Katalognummer: B13773914
CAS-Nummer: 73972-47-1
Molekulargewicht: 335.5 g/mol
InChI-Schlüssel: ODFUUKDOWIAKCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol is a complex organic compound that features an adamantyl group, a hexahydro-1H-azepinyl group, and a propanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol typically involves multiple steps, starting from readily available precursors. The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction, while the hexahydro-1H-azepinyl group can be synthesized through a series of reduction and cyclization reactions. The final step involves the coupling of these two moieties with a propanol derivative under specific reaction conditions, such as the use of a strong base or acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The adamantyl or azepinyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible applications in drug development due to its unique structural properties.

    Industry: Use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action for 1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-butanol
  • 1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-ethanol

Uniqueness

1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Eigenschaften

CAS-Nummer

73972-47-1

Molekularformel

C21H37NO2

Molekulargewicht

335.5 g/mol

IUPAC-Name

4-(1-adamantylmethoxy)-1-(azepan-1-yl)butan-2-ol

InChI

InChI=1S/C21H37NO2/c23-20(15-22-6-3-1-2-4-7-22)5-8-24-16-21-12-17-9-18(13-21)11-19(10-17)14-21/h17-20,23H,1-16H2

InChI-Schlüssel

ODFUUKDOWIAKCG-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)CC(CCOCC23CC4CC(C2)CC(C4)C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.